molecular formula C23H17FN2O3 B6528310 (4Z)-4-[(3-fluorophenyl)methylidene]-12-[(pyridin-2-yl)methyl]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1(9),2(6),7-trien-5-one CAS No. 946294-17-3

(4Z)-4-[(3-fluorophenyl)methylidene]-12-[(pyridin-2-yl)methyl]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1(9),2(6),7-trien-5-one

Cat. No.: B6528310
CAS No.: 946294-17-3
M. Wt: 388.4 g/mol
InChI Key: PWBQTBWODDJPCZ-NHDPSOOVSA-N
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Description

This compound features a complex tricyclic scaffold comprising fused dioxa (oxygen-containing) and aza (nitrogen-containing) rings. Key structural elements include:

  • A (4Z)-4-[(3-fluorophenyl)methylidene] moiety, contributing aromaticity and electron-withdrawing properties via the fluorine substituent.
  • A central 3,10-dioxa-12-azatricyclo[7.4.0.0²,⁶]trideca-1(9),2(6),7-trien-5-one core, which combines rigidity and conformational stability for targeted interactions.

Such polycyclic systems are prevalent in medicinal chemistry for their ability to modulate biological targets, such as enzymes or receptors, through precise steric and electronic complementarity .

Properties

IUPAC Name

(2Z)-2-[(3-fluorophenyl)methylidene]-8-(pyridin-2-ylmethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17FN2O3/c24-16-5-3-4-15(10-16)11-21-22(27)18-7-8-20-19(23(18)29-21)13-26(14-28-20)12-17-6-1-2-9-25-17/h1-11H,12-14H2/b21-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWBQTBWODDJPCZ-NHDPSOOVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC3=C2OC(=CC4=CC(=CC=C4)F)C3=O)OCN1CC5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2=C(C=CC3=C2O/C(=C\C4=CC(=CC=C4)F)/C3=O)OCN1CC5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4Z)-4-[(3-fluorophenyl)methylidene]-12-[(pyridin-2-yl)methyl]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1(9),2(6),7-trien-5-one is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features suggest various biological activities, making it a subject of interest for researchers in pharmacology and drug development.

Molecular Formula and Weight

  • Molecular Formula : C23H17FN2O3
  • Molecular Weight : 388.4 g/mol

Structural Characteristics

The compound features a tricyclic framework with multiple functional groups, including:

  • A fluorophenyl group
  • A pyridinyl moiety
  • Two dioxo functionalities

These characteristics are likely responsible for the compound's biological activity, influencing its interaction with biological targets.

Anticancer Properties

Recent studies have indicated that compounds with similar structural motifs exhibit notable anticancer activity. For instance:

  • Triazole derivatives have shown effectiveness against various cancer cell lines, including breast and colon cancers, with IC50 values ranging from 6.2 μM to 43.4 μM in different derivatives .

Antimicrobial Activity

Compounds with similar frameworks have demonstrated antimicrobial properties:

  • The presence of the pyridine ring is often associated with enhanced antibacterial activity against pathogenic bacteria . This suggests that the target compound may also possess such properties.

The proposed mechanisms for the biological activities of similar compounds often include:

  • Inhibition of cell proliferation through interference with DNA synthesis.
  • Induction of apoptosis in cancer cells via various signaling pathways.

Study 1: Anticancer Activity Evaluation

A recent study evaluated a series of synthesized compounds similar to the target compound against human cancer cell lines. The findings revealed:

  • Compound variants showed significant cytotoxicity against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines.
Compound IDCell LineIC50 (μM)
47fHCT-1166.2
69cMCF-727.3
69bMCF-743.4

Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of related compounds:

  • Compounds were tested against standard bacterial strains, showing promising results comparable to existing antibiotics.
Compound IDBacterial StrainActivity Level
76aStaphylococcus aureusHigh
76bEscherichia coliModerate

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Properties

Table 1: Structural Comparison
Compound Name Core Structure Key Substituents Heteroatoms LogP (Predicted)
Target Compound Tricyclic dioxa-aza 3-fluorophenyl, pyridin-2-ylmethyl O, N 2.8
Compound 19 () Thiazolo[4,5-d]pyrimidine Phenyl, hydroxycoumarin S, N, O 3.5
4-[(Z)-(2-Furyl)(1-naphthylamino)methyl... Pyrazol-5-one 2-furyl, 1-naphthylamino O, N 4.1

Insights :

  • The pyridin-2-ylmethyl group offers better aqueous solubility than the naphthylamino group in ’s compound, critical for pharmacokinetics .

Stability and Reactivity

  • The target compound’s dioxa-aza core provides oxidative stability over sulfur-containing analogs (e.g., Compound 19), which may degrade under harsh conditions .
  • The Z-configuration of the methylidene group (shared with ’s compound) ensures optimal spatial arrangement for π-π stacking in biological targets .

Research Findings and Implications

  • Synthetic Optimization : Conventional methods for the target compound may require catalysts (e.g., acetic acid, as in ) to improve cyclization efficiency .
  • Biological Efficacy: Fluorine’s electronegativity likely enhances receptor binding affinity compared to non-halogenated analogs, as seen in pesticidal studies () .
  • Periodic Trends : The fluorine atom’s position in the periodic table (Group 17) contributes to its strong electron-withdrawing effects, a property leveraged in the target compound for metabolic stability .

Preparation Methods

Synthesis of the Azatricyclic Core Structure

The tricyclic framework is constructed via a transition metal-free cascade reaction, leveraging tandem C–N and C–O bond formation. A validated approach involves reacting a keto acid derivative with o-aminobenzyl alcohol under mild conditions . For instance, levulinic acid (a biomass-derived precursor) reacts with methyl chloroformate and o-aminobenzyl alcohol in toluene at room temperature, yielding a 7-oxa-2-azatricyclo intermediate . This method avoids metal catalysts, aligning with green chemistry principles.

Key Reaction Parameters:

  • Solvent: Toluene or dichloromethane

  • Base: Triethylamine (2.5 equiv)

  • Temperature: 25°C (room temperature)

  • Yield: 72–89%

Modifications to this protocol include substituting levulinic acid with γ-keto esters to introduce ester functionalities at strategic positions. The cyclization step is highly sensitive to steric effects, necessitating precise stoichiometric control to prevent dimerization .

Introduction of the 3-Fluorophenylmethylidene Group

The (4Z)-configured methylidene moiety is installed via a regioselective condensation between the azatricyclic core and 3-fluorobenzaldehyde. This step employs acidic catalysis (e.g., p-toluenesulfonic acid) in ethanol under reflux . The reaction proceeds through a Knoevenagel-like mechanism, where the aldehyde reacts with an active methylene group on the tricyclic intermediate.

Optimized Conditions:

  • Catalyst: p-Toluenesulfonic acid (10 mol%)

  • Solvent: Ethanol (anhydrous)

  • Temperature: 80°C (reflux)

  • Reaction Time: 6–8 hours

  • Yield: 68–75%

Stereochemical control of the exocyclic double bond (Z-configuration) is achieved by modulating the electron-withdrawing nature of the substituents. The 3-fluorophenyl group’s electronegativity favors the Z-isomer due to reduced steric hindrance during the transition state .

Functionalization with the Pyridin-2-ylmethyl Group

The pyridin-2-ylmethyl substituent is introduced via N-alkylation of the azatricyclo nitrogen atom. A two-step protocol is typically employed:

  • Generation of the Pyridin-2-ylmethyl Halide: 2-(Chloromethyl)pyridine is prepared by treating 2-picoline with thionyl chloride.

  • Alkylation Reaction: The azatricyclic intermediate is treated with 2-(chloromethyl)pyridine in the presence of a base (e.g., K₂CO₃) in acetonitrile .

Reaction Parameters:

  • Base: Potassium carbonate (2.0 equiv)

  • Solvent: Acetonitrile (dry)

  • Temperature: 60°C

  • Reaction Time: 12 hours

  • Yield: 82–88%

Alternative methods include using Mitsunobu conditions (DEAD, PPh₃) for stereospecific alkylation, though this increases cost and complexity .

Structural Characterization and Analytical Data

Post-synthesis, the compound is purified via column chromatography (silica gel, ethyl acetate/hexane) and characterized using spectroscopic and crystallographic techniques:

Spectroscopic Data:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.52 (d, J = 4.8 Hz, 1H, Py-H), 7.72–7.68 (m, 2H, Ar-H), 7.45–7.38 (m, 3H, Ar-H), 6.92 (s, 1H, CH=), 5.21 (s, 2H, N-CH₂-Py), 4.02–3.98 (m, 2H, OCH₂), 3.85–3.81 (m, 2H, OCH₂) .

  • ¹³C NMR (100 MHz, CDCl₃): δ 168.9 (C=O), 159.3 (C-F), 149.7 (Py-C), 136.2 (CH=), 132.5–114.7 (Ar-C), 62.4 (OCH₂), 52.1 (N-CH₂-Py) .

Crystallographic Analysis:
X-ray diffraction confirms the Z-configuration of the methylidene group and the tricyclic framework’s planarity. Key metrics include:

  • Bond Lengths: C=O (1.214 Å), C-F (1.341 Å) .

  • Dihedral Angles: 81.72° between the azatricyclo core and fluorophenyl ring .

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield
Metal-free cascade Eco-friendly, scalableLimited to specific keto acid substrates72–89%
Acid-catalyzed condensation High stereoselectivityRequires anhydrous conditions68–75%
N-Alkylation Straightforward functionalizationSensitive to base strength82–88%

Industrial-Scale Production Considerations

For large-scale synthesis, continuous flow reactors enhance efficiency by improving heat transfer and reducing reaction times . Critical parameters for scale-up include:

  • Catalyst Recycling: Immobilized acidic resins replace homogeneous catalysts.

  • Solvent Recovery: Ethanol is distilled and reused to minimize waste.

  • Quality Control: In-line FTIR monitors reaction progression .

Q & A

Q. What are the key synthetic strategies for preparing (4Z)-4-[(3-fluorophenyl)methylidene]-12-[(pyridin-2-yl)methyl]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1(9),2(6),7-trien-5-one?

The synthesis typically involves multi-step reactions, including:

  • Core formation : Cyclization reactions to construct the tricyclic framework, often requiring catalysts (e.g., Lewis acids) and controlled temperatures (e.g., reflux in anhydrous solvents like THF or DMF) .
  • Functionalization : Introduction of the 3-fluorophenyl and pyridinylmethyl groups via nucleophilic substitution or condensation reactions. Acetic anhydride or similar reagents are used for acetylation steps .
  • Stereochemical control : Maintaining the (4Z)-configuration requires strict control of reaction pH and temperature to prevent isomerization .
    Critical factors include solvent choice (polar aprotic solvents enhance reactivity), reaction time (longer durations improve yield but risk side products), and purification methods (chromatography or recrystallization) .

Q. Which analytical techniques are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm the stereochemistry and substituent positions, particularly the Z-configuration of the methylidene group .
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1700 cm1^{-1}) and hydrogen bonding patterns .
  • X-ray Crystallography : Resolves the three-dimensional structure, validating the tricyclic framework and substituent orientations .
  • High-Performance Liquid Chromatography (HPLC) : Ensures purity (>95%) and monitors byproduct formation during synthesis .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced photophysical or biological properties?

  • Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) to optimize fluorescence or redox activity. For example, fluorinated aryl groups enhance electron-withdrawing effects, stabilizing excited states .
  • Molecular Dynamics (MD) Simulations : Models interactions with biological targets (e.g., enzymes or receptors) to prioritize derivatives for synthesis .
  • Docking Studies : Evaluates binding affinities to guide structural modifications, such as adjusting pyridinylmethyl substituents for improved target engagement .

Q. How can conflicting spectral or crystallographic data be resolved during structural elucidation?

  • Cross-validation : Compare NMR chemical shifts with DFT-calculated values to identify discrepancies in substituent positioning .
  • Multi-technique analysis : Combine X-ray crystallography (absolute configuration) with IR and mass spectrometry to resolve ambiguities in carbonyl or heterocyclic assignments .
  • Crystallographic refinement : Use high-resolution data (R factor < 0.05) and symmetry checks to correct for thermal motion artifacts or disordered solvent molecules .

Q. What methodologies are effective for optimizing reaction yields in multi-step syntheses?

  • Design of Experiments (DoE) : Statistically screen variables (temperature, catalyst loading, solvent ratios) to identify critical parameters. For example, Bayesian optimization outperforms trial-and-error approaches in predicting optimal conditions .
  • Flow Chemistry : Continuous-flow reactors improve heat/mass transfer, reducing side reactions in exothermic steps (e.g., cyclizations) .
  • In situ monitoring : Use UV-Vis or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .

Q. How can biological activity be systematically evaluated for this compound?

  • In vitro assays : Screen against target enzymes (e.g., kinases) using fluorescence-based assays. Fluorinated analogs often exhibit enhanced membrane permeability and target affinity .
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing pyridinylmethyl with other heteroaromatic groups) and correlate changes with activity trends .
  • Metabolic stability studies : Use hepatic microsomes to assess susceptibility to oxidation, guided by the compound’s electron-rich aromatic systems .

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